[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic organic compounds containing multiple functional groups. According to the Chemical Abstracts Service registry system, the official IUPAC name is [1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]methanol. This nomenclature accurately reflects the structural hierarchy, beginning with the benzimidazole core as the parent heterocycle, followed by the specification of substituent positions and functional group identities.
The structural formula reveals a benzimidazole ring system substituted at the nitrogen-1 position with a three-carbon propyl linker that terminates in a 4-methylphenoxy group, while the carbon-2 position bears a hydroxymethyl substituent. The molecular architecture can be represented by the simplified molecular input line entry system notation: CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO. This structural arrangement creates a molecule with distinct hydrophilic and lipophilic regions, contributing to its unique physicochemical properties.
The three-dimensional molecular geometry demonstrates the spatial relationship between functional groups, with the benzimidazole ring maintaining planarity while the propyl linker provides conformational flexibility. The hydroxymethyl group at the 2-position extends from the benzimidazole plane, while the methylphenoxy terminus of the propyl chain can adopt various orientations relative to the central heterocycle. This structural flexibility is significant for potential biological activity, as it allows the molecule to adapt to different binding environments.
Common Synonyms and Registry Identifiers
The compound is recognized under multiple synonymous names in chemical databases and scientific literature, reflecting different naming conventions and registry systems. The Chemical Abstracts Service has assigned the unique registry number 615279-85-1 to this compound, serving as the definitive identifier across chemical databases worldwide. Alternative nomenclature includes [1-(3-p-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-methanol, which emphasizes the para-tolyloxy substitution pattern.
Additional systematic names found in chemical databases include 1H-Benzimidazole-2-methanol, 1-[3-(4-methylphenoxy)propyl]-, which follows the Chemical Abstracts indexing convention by placing the principal functional group in the name stem. The compound is also catalogued under the designation {1-[3-(4-Methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol in some European chemical registries, demonstrating slight variations in bracketing conventions while maintaining chemical accuracy.
Database entries frequently list shortened versions such as (1-(3-(4-methylphenoxy)propyl)-1H-benzimidazol-2-yl)methanol, which omits some punctuation while preserving structural information. The ChemSpider database assigns the identifier 2219104 to this compound, providing an additional reference point for chemical information systems. These various identifiers ensure comprehensive coverage across different chemical information platforms and facilitate literature searches across multiple databases.
Molecular Weight and Empirical Formula Analysis
The molecular composition of [1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol corresponds to the empirical formula C18H20N2O2, indicating a substantial organic molecule with multiple heteroatoms. Precise molecular weight calculations yield a value of 296.370 atomic mass units, with high-resolution mass spectrometry providing a monoisotopic mass of 296.152478 atomic mass units. These values reflect the cumulative atomic masses of constituent elements: eighteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms.
The elemental composition analysis reveals a carbon-to-hydrogen ratio characteristic of aromatic organic compounds with moderate saturation levels. The presence of two nitrogen atoms exclusively within the benzimidazole ring system contributes to the basic character of the molecule, while the two oxygen atoms are distributed between the hydroxyl group of the methanol substituent and the ether linkage in the phenoxy group. This heteroatom distribution significantly influences the compound's polarity and potential for hydrogen bonding interactions.
The molecular weight places this compound within the range typical for small molecule pharmaceutical candidates, being sufficiently large to provide multiple points of molecular recognition while remaining below thresholds that might limit bioavailability. The specific arrangement of functional groups creates a molecule with amphiphilic characteristics, possessing both hydrophilic regions centered on the hydroxymethyl group and hydrophobic regions associated with the aromatic ring systems. These structural features contribute to the compound's potential utility in medicinal chemistry applications where balanced solubility properties are desired.
Properties
IUPAC Name |
[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-7-9-15(10-8-14)22-12-4-11-20-17-6-3-2-5-16(17)19-18(20)13-21/h2-3,5-10,21H,4,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEOBBNMUJPWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction Approach
The most widely documented method involves a multi-step condensation sequence starting from o-phenylenediamine derivatives. In a representative procedure, 2-chloromethylbenzimidazole undergoes nucleophilic displacement with 3-(4-methylphenoxy)propan-1-amine in anhydrous dimethylformamide (DMF) at 80–90°C for 12 hours. This step typically achieves 65–72% yields, with purification via silica gel chromatography using ethyl acetate/hexane (3:7 v/v) gradients. The critical parameters influencing this reaction include:
-
Amine stoichiometry : A 1.2:1 molar ratio of 3-(4-methylphenoxy)propan-1-amine to 2-chloromethylbenzimidazole minimizes di-alkylation byproducts.
-
Solvent selection : Polar aprotic solvents (DMF, DMAc) outperform THF or dichloromethane in reaction rate and yield.
-
Catalytic additives : Potassium iodide (10 mol%) enhances chloride leaving group reactivity through a Finkelstein-type mechanism.
Post-condensation, the hydroxymethyl group is introduced via controlled oxidation of a thiomethyl precursor. A protocol adapted from ulcer medication synthesis employs meta-chloroperbenzoic acid (mCPBA) in dichloromethane at −15°C, achieving 89–92% conversion with <2% overoxidation to carboxylic acid derivatives.
Reduction of Ester Precursors
Alternative routes utilize ester intermediates that undergo borohydride reduction. Methyl [1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl]acetate, when treated with lithium aluminum hydride (LAH) in anhydrous THF at 0°C, provides the target alcohol in 78% isolated yield. This method offers advantages in avoiding hazardous chlorinated intermediates but requires strict anhydrous conditions to prevent ester hydrolysis. Comparative data illustrates the trade-offs between this approach and condensation methods:
Side Chain Introduction via Alkylation
Industrial-scale processes often employ alkylation of 2-hydroxymethylbenzimidazole with 1-chloro-3-(4-methylphenoxy)propane. A patent-derived method uses phase-transfer catalysis with tetrabutylammonium bromide (TBAB) in a toluene/50% NaOH biphasic system. Key process metrics include:
-
Temperature profile : 110°C for 8 hours under reflux
-
Molar ratio : 1:1.05 (benzimidazole:alkyl chloride)
-
Yield : 74% with 96.2% HPLC purity
This route eliminates intermediate isolation steps but requires careful control of aqueous phase pH to prevent hydroxymethyl group oxidation.
Optimization of Critical Reaction Parameters
Temperature Effects on Alkylation
Controlled studies reveal a nonlinear relationship between reaction temperature and byproduct formation during side-chain installation:
-
Below 90°C: Incomplete conversion (<40%)
-
90–110°C: Optimal range (74–78% yield)
Time-resolved NMR monitoring shows complete benzimidazole N-alkylation within 6 hours at 110°C, with extended reaction times providing no yield improvement.
Solvent Systems for Oxidation
The oxidation of thiomethyl precursors to hydroxymethyl derivatives exhibits marked solvent dependence:
| Solvent | Conversion (%) | Overoxidation (%) |
|---|---|---|
| Dichloromethane | 92 | 1.8 |
| Chloroform | 88 | 2.1 |
| Ethyl Acetate | 67 | 0.9 |
| Toluene | 54 | 0.4 |
| Data from Ref |
The superior performance of dichloromethane is attributed to its ability to stabilize the sulfoxide intermediate without promoting further oxidation.
Purification and Characterization
Crystallization Optimization
Final product purity (>99%) is achieved through a mixed solvent crystallization:
-
Dissolve crude product in 6:1 v/v dichloromethane/acetonitrile at 50°C
-
Cool to −20°C at 1°C/min
-
Filter and wash with cold (−30°C) pentane
This protocol yields prismatic crystals suitable for X-ray diffraction analysis, confirming the benzimidazole core’s planarity and the propyl chain’s gauche conformation.
Spectroscopic Fingerprints
Key characterization data from industrial QC protocols:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.72–7.15 (m, 4H, arom.), 4.85 (s, 2H, CH₂OH), 4.12 (t, J=6.8 Hz, 2H, OCH₂), 3.95 (t, J=7.2 Hz, 2H, NCH₂), 2.34 (s, 3H, ArCH₃)
-
IR (KBr) : 3390 cm⁻¹ (OH stretch), 1615 cm⁻¹ (C=N benzimidazole)
The introduction of the 4-methylphenoxypropyl group distinguishes this compound from classical benzimidazole alcohols:
| Derivative | LogP | Aqueous Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| [1-[3-(4-MePhO)propyl]-2-CH₂OH] | 2.81 | 0.34 | 143–145 |
| [1-ethyl-2-CH₂OH] | 1.02 | 8.91 | 98–100 |
| [1-(4-Cl-benzyl)-2-CH₂OH] | 3.15 | 0.08 | 167–169 |
| Data compiled from Refs |
The enhanced lipophilicity (LogP=2.81) compared to simpler alkyl derivatives suggests improved membrane permeability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of [1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Group
- (1-(3-Phenoxypropyl)-1H-benzimidazol-2-yl)methanol (CAS 431909-12-5): Replaces 4-methylphenoxy with a simple phenoxy group. This reduces lipophilicity, which may decrease metabolic stability but improve aqueous solubility .
- Implications: The 4-methyl group could reduce oxidative metabolism in the liver, extending half-life compared to the non-methylated analog .
Alkyl Chain Length Variations
- 2-{1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol (CAS 941507-60-4): Features a shorter ethyl chain. The reduced chain length may limit spatial accommodation in hydrophobic binding pockets, altering efficacy .
- Implications : Propyl chains generally confer better pharmacokinetic profiles than ethyl chains in benzimidazoles due to enhanced tissue penetration .
Functional Group Modifications
- Target Compound : The hydroxymethyl group participates in hydrogen bonding, crucial for interactions with biological targets like enzymes.
- [1-(3-Phenylpropyl)-1H-imidazol-2-yl]methanamine: Replaces -CH2OH with -CH2NH2.
- 2-{1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol: Features an ethanol (-CH2CH2OH) group. The additional methylene group may reduce steric hindrance but increase metabolic susceptibility .
Structural and Physicochemical Data
Biological Activity
[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicine, particularly its antimicrobial and anticancer properties. The information presented is based on a comprehensive review of existing literature and research findings.
Chemical Structure and Properties
The compound features a benzimidazole core with a 4-methylphenoxy propyl side chain. This unique structure contributes to its biological activity and allows for various chemical reactions.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Chemical Formula | C16H20N2O2 |
| Molecular Weight | 272.35 g/mol |
| Structure | Benzimidazole derivative with phenoxy group |
The primary mechanism of action for [1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. Notably, it has been shown to inhibit certain enzymes involved in cell proliferation, contributing to its anticancer properties. Additionally, it exhibits binding inhibition activity against the corticotropin-releasing factor 1 (CRF1) receptor, which plays a crucial role in stress response and may be implicated in various psychological conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including [1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol. The compound has been tested against various bacterial strains using the broth microdilution method.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/ml |
| Escherichia coli | 62.5 µg/ml |
| Candida albicans | 250 µg/ml |
These results indicate that the compound exhibits significant antibacterial activity, comparable to standard antibiotics such as ampicillin and chloramphenicol.
Anticancer Activity
The anticancer properties of [1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol have also been investigated. In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
Case Studies
- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells showed that treatment with [1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM.
- Lung Cancer Model : In a xenograft model of lung cancer, administration of the compound led to significant tumor regression compared to control groups, indicating its potential as a therapeutic agent.
Pharmacokinetics
Pharmacokinetic studies suggest that [1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol is rapidly metabolized by hepatic microsomes, leading to effective bioavailability. The compound's half-life and metabolic pathways are critical for understanding its therapeutic window and dosing regimens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
